Patent-Documented Utility as a Specific Building Block for p38 MAPK Inhibitors
The compound's primary documented, application-specific differentiation is its explicit use as a reactant in the synthesis of p38 MAPK inhibitors, as detailed in patent WO2013083604A1 [1]. This patent describes the synthesis of (2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid (the compound) from (S)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride with a 99% yield [2]. This establishes its role as a key intermediate in a specific, high-value pharmaceutical research context, differentiating it from generic proline derivatives that lack this specific patent-documented application. The comparator here is the broader class of proline analogues that are not specifically claimed in this patent family.
| Evidence Dimension | Documented Application in a Specific Pharmacophore |
|---|---|
| Target Compound Data | Explicitly claimed as a structural component in patent WO2013083604A1 for p38 MAPK inhibitors. |
| Comparator Or Baseline | Other proline analogues without this specific patent claim. |
| Quantified Difference | Qualitative difference (present in claim vs. not present). |
| Conditions | Patent literature analysis. |
Why This Matters
For researchers synthesizing or studying the specific p38 MAPK inhibitor chemotypes described in this patent family, this compound is an essential procurement item, and no generic substitute will fulfill the exact structural requirements of the patent claims.
- [1] Chiesi Farmaceutici S.p.A. (2013). KINASE INHIBITORS. Patent No. WO2013083604A1. Accessed via: https://patents.google.com/patent/WO2013083604A1 View Source
- [2] MolAid. (2S)-1,4,4-Trimethylpyrrolidine-2-carboxylic acid. Reaction Information (citing WO2013083604A1). Accessed via: https://www.molaid.com/MS_452364 View Source
